Proprietary Intermediacy vs. Common Analogs in Patent-Defined Synthetic Pathways
2-Methyl-1-[(4-nitrophenyl)methyl]piperazine is claimed as a key intermediate in the multi-step synthesis of novel piperazine derivatives for specific therapeutic applications [1]. In contrast, common analogs like 1-Methyl-4-(4-nitrobenzyl)piperazine are not cited in the same context, which is critical for projects where intellectual property position or synthetic access to a specific patent space is the primary selection criterion.
| Evidence Dimension | Relevance as a patented synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly claimed as an intermediate for preparing novel compounds |
| Comparator Or Baseline | 1-Methyl-4-(4-nitrobenzyl)piperazine (CAS 70261-81-3) |
| Quantified Difference | Target compound is specified in patent applications; comparator is not. |
| Conditions | Patent literature analysis |
Why This Matters
For R&D groups working within specific patent landscapes, the choice of building block can be dictated by its established use in generating novel, protectable matter, which this compound offers.
- [1] Chagas, R. A. V., et al. (n.d.). Compound, method of production and uses thereof. Retrieved from https://novaresearch.unl.pt View Source
